molecular formula C16H19N3S B1672624 Isothipendyl CAS No. 482-15-5

Isothipendyl

Cat. No. B1672624
CAS RN: 482-15-5
M. Wt: 285.4 g/mol
InChI Key: OQJBSDFFQWMKBQ-UHFFFAOYSA-N
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Description

Isothipendyl is a first-generation H1 antagonist (antihistamine) and anticholinergic used as an antipruritic . It is primarily applied topically . It is scarcely used in the first line relief of allergies due to the anticholinergic side effect of somnolence but does have some limited use through topical application in the relief of insect bites and related itching .


Molecular Structure Analysis

Isothipendyl has the molecular formula C16H19N3S . Its IUPAC name is N,N-dimethyl-1-(10H-pyrido[3,2-b][1,4]benzothiazin-10-yl)propan-2-amine . The molecular weight is 285.407 g/mol .

Scientific Research Applications

Phototoxic and Photoprotective Effects

Isothipendyl, an H1-receptor antagonist, has been studied for its phototoxic effects with ultraviolet A (UVA) and photoprotective properties against UVB radiation. Its molecular structure is akin to phenothiazines, yet it exhibits distinct photobiological properties. Unlike its structural counterparts, isothipendyl demonstrates an ability to reduce erythema response to UVB, positioning it as a compound with sunscreen-like protective qualities when applied before UV exposure (Moreau et al., 1995).

Contact Photoallergy

In a unique case, isothipendyl chlorhydrate, an azaphenothiazine and active ingredient in an antipruriginous gel, was identified as a cause of contact photoallergy. This was the first documented instance of such an allergy to isothipendyl chlorhydrate, highlighting the need for phenothiazines in photopatch test series for diagnosing phenothiazine photoallergy (Bibas et al., 2012).

Behavioral Effects Study

An experimental study examined the behavioral effects of isothipendyl hydrochloride (Theruhistin), focusing on its potential to minimize sedation and drowsiness commonly associated with antihistamines. This investigation into the drug's impact on behaviors such as driving, psychomotor performance, and attention offered insights into its distinct pharmacological profile (Uhr & Miller, 1961).

Binding with Bovine Serum Albumin

Research into the interaction between isothipendyl hydrochloride and bovine serum albumin (BSA) utilized fluorescence spectroscopy, UV-visible absorption, and circular dichroism techniques. This study illuminated the binding mechanisms and thermodynamics of the compound's interaction with BSA, providing a foundation for understanding its pharmacokinetics and bioavailability (Shaikh et al., 2006).

Environmental Application in Chromium Detection

Isothipendyl hydrochloride was proposed as a sensitive reagent for the spectrophotometric determination of chromium(VI), demonstrating its utility in environmental monitoring. This innovative application underlines isothipendyl's versatility beyond biological effects, extending its use to environmental science and analytical chemistry (Melwanki & Seetharamappa, 2003).

properties

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJBSDFFQWMKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048267
Record name Isothipendyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isothipendyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Isothipendyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08802
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Product Name

Isothipendyl

CAS RN

482-15-5
Record name Isothipendyl
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Record name Isothipendyl [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothipendyl
Source DrugBank
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Record name Isothipendyl
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Record name Isothipendyl
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Record name ISOTHIPENDYL
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Record name Isothipendyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213-216
Record name Isothipendyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08802
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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